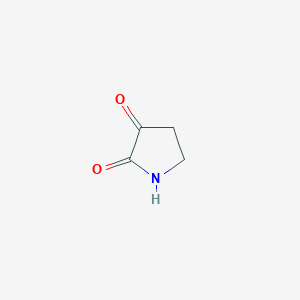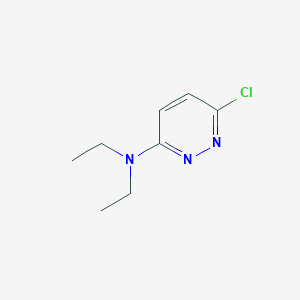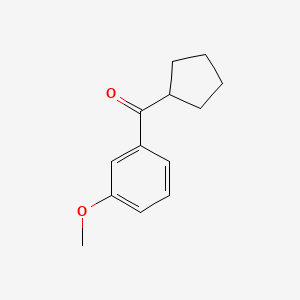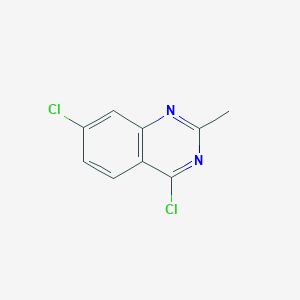
Pyrrolidine-2,3-dione
Overview
Description
Pyrrolidine-2,3-dione is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colourless liquid that is miscible with water and most organic solvents . This γ-lactam structure is an important scaffold which can be found in many pharmaceutical active natural products and synthetic medicinal compounds .
Synthesis Analysis
Pyrrolidine-2,3-dione can be synthesized by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . The synthesis also involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Pyrrolidine-2,3-dione is a five-membered heterocyclic ring containing four carbon and one nitrogen atoms .Chemical Reactions Analysis
Pyrrolidine-2,3-dione is a versatile scaffold for novel biologically active compounds . It has been used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis
Pyrrolidine-2,3-dione is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It is a cyclic secondary amine with ammonia-like odor .Scientific Research Applications
Electron Acceptor in Organic Electronics
Pyrrolidine-2,3-dione derivatives have been identified as promising electron acceptors for electrochromic conjugated polymers and potentially other organic electronic applications. This is due to their novel structural properties that contribute to desirable electronic characteristics .
Antibacterial Activity
Research has discovered that Pyrrolidine-2,3-dione compounds act as novel inhibitors against Pseudomonas aeruginosa PBP3, offering new opportunities to combat multidrug-resistant bacterial strains. Further optimization could enhance their antibacterial efficacy .
Drug Discovery: Inverse Agonists for RORγt
In the realm of drug discovery, Pyrrolidine-2,3-dione scaffolds have been utilized to develop cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modifications to the pyrrolidine structure have shown beneficial effects on activity .
Epilepsy Treatment
Pyrrolidine-2,5-dione scaffolds have emerged as valuable in the treatment of epilepsy. Libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized and evaluated for their therapeutic potential in this field .
Biochemical Characterization
The biochemical characterization of Pyrrolidine-2,3-dione clusters has been determined using various techniques such as fluorescence polarisation and surface plasmon resonance. These studies contribute to a deeper understanding of the compound’s biochemical properties .
Chemical Synthesis Strategies
Recent advances in chemistry have focused on developing strategies for constructing the Pyrrolidine-2,3-dione platform and its MedChem-relevant derivatives. This includes methods for creating nonfunctionalized derivatives that are significant for medicinal chemistry applications .
Safety And Hazards
Future Directions
The discovery of the Pyrrolidine-2,3-dione class of inhibitors brings opportunities to target multidrug-resistant bacterial strains and calls for further optimisation to improve antibacterial activity against P. aeruginosa . It is also a promising building block for electrochromic conjugated polymers, and probably other organic electronics .
properties
IUPAC Name |
pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYXSLAAXZTRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furo[3,2-c]pyridine](/img/structure/B1313802.png)











